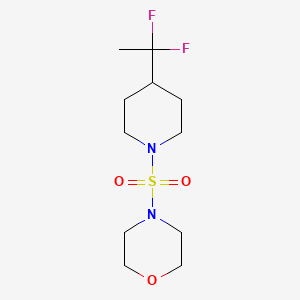

4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine

Description

4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine is a bi-heterocyclic sulfonamide compound featuring a morpholine ring linked via a sulfonyl group to a 4-(1,1-difluoroethyl)-substituted piperidine moiety. The sulfonamide bridge contributes to its stability and ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

4-[4-(1,1-difluoroethyl)piperidin-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O3S/c1-11(12,13)10-2-4-14(5-3-10)19(16,17)15-6-8-18-9-7-15/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGJXXDKUYUDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)S(=O)(=O)N2CCOCC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a difluoroethyl group through a nucleophilic substitution reaction.

Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Morpholine Ring Formation: Finally, the morpholine ring is introduced through a cyclization reaction involving the sulfonylated piperidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor modulation.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with other bi-heterocyclic sulfonamides synthesized in the literature. Below is a detailed comparison with key analogs:

Key Structural Analogs

1-{[4-(Bromomethyl)phenyl]sulfonyl}piperidines (e.g., Compounds 3, 10, 13)

- Core Structure : Piperidine linked to a bromomethylphenyl-sulfonyl group.

- Substituents : Bromomethyl group at the para position of the phenyl ring.

- Key Differences : Lacks the morpholine ring and difluoroethyl group present in the target compound. The bromomethyl group offers reactivity for further functionalization, whereas the difluoroethyl group in the target compound enhances lipophilicity and metabolic stability.

1-{[4-(Bromomethyl)phenyl]sulfonyl}morpholine (Compound 7) Core Structure: Morpholine linked to a bromomethylphenyl-sulfonyl group. Substituents: Bromomethyl group on the phenyl ring.

Physicochemical Properties

Advantages and Limitations

- Advantages :

- Fluorination improves metabolic stability and membrane permeability.

- Dual heterocycles (morpholine + piperidine) may enable multitarget interactions.

- Limitations: Synthetic complexity compared to bromomethyl analogs. Limited solubility data in aqueous media (inferred from DMSO use in characterization).

Biological Activity

The compound 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and pharmacological effectiveness.

Chemical Structure and Properties

The compound's IUPAC name is 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine , with the molecular formula and a molecular weight of approximately 348.45 g/mol. Its structure includes a morpholine ring attached to a piperidine moiety, which is further substituted with a sulfonyl group.

1. Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds similar to 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

The activity levels were determined using standard disk diffusion methods and minimal inhibitory concentration (MIC) assays.

2. Enzyme Inhibition

The compound has potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Research indicates that compounds with similar structures exhibit significant inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Type | IC50 Value (µM) |

|---|---|---|

| Compound D | AChE | 2.14 ± 0.003 |

| Compound E | Urease | 6.28 ± 0.003 |

The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the potency of these compounds.

Case Study 1: Antibacterial Evaluation

In a study conducted by Wani et al., various synthesized piperidine derivatives were assessed for their antibacterial activity against clinical isolates. The results demonstrated that certain derivatives exhibited strong activity against Salmonella typhi, suggesting that modifications in the piperidine structure can enhance antibacterial efficacy.

Case Study 2: Enzyme Inhibition

A comprehensive study published in PubMed Central evaluated the enzyme inhibitory effects of several piperidine-based compounds, including those with sulfonamide groups. The findings revealed that these compounds significantly inhibited AChE and urease, with some derivatives achieving low micromolar IC50 values, indicating their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.